molecular formula C18H19N3O2S B2983897 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide CAS No. 1795358-34-7

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2983897
CAS No.: 1795358-34-7
M. Wt: 341.43
InChI Key: SYVFORXCKLIXPA-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide is a complex organic compound featuring a pyrazole ring, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring, followed by further functionalization. The furan and thiophene rings can be introduced through subsequent reactions involving appropriate precursors and reagents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening methods, and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Medicinal Chemistry: It has potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.

  • Material Science: Its unique structure makes it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, aiding in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism would depend on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

  • N-((5-cyclopropyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)acetamide

  • N-((5-cyclopropyl-1H-pyrazol-3-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide

  • N-((5-cyclopropyl-1H-pyrazol-3-yl)methyl)-N-(benzofuran-2-ylmethyl)thiophene-2-carboxamide

Uniqueness: This compound stands out due to its combination of pyrazole, furan, and thiophene rings, which provides a unique structural framework that can be exploited for various applications. Its distinct chemical properties and potential biological activities make it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-20-16(13-6-7-13)10-14(19-20)11-21(12-15-4-2-8-23-15)18(22)17-5-3-9-24-17/h2-5,8-10,13H,6-7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVFORXCKLIXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)C3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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